![molecular formula C13H9ClN2OS B2721666 N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide CAS No. 1333806-10-2](/img/structure/B2721666.png)
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of a protein called BRD4. This protein is involved in the regulation of gene expression, and is often overexpressed in cancer cells. By inhibiting the activity of BRD4, N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide may be able to slow or stop the growth of cancer cells.
Effets Biochimiques Et Physiologiques
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, it has also been shown to induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the expression of genes involved in inflammation and angiogenesis, which are both important processes in cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide is that it has been shown to be effective in a number of different cancer cell lines. This makes it a promising candidate for further research and development. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions for research on N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide. One area of interest is the development of new formulations of this compound that may be more effective in treating cancer. Another area of research is the identification of biomarkers that may predict response to N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide therapy. Finally, there is interest in studying the potential use of N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide in combination with other cancer therapies, such as immunotherapy or targeted therapy.
Méthodes De Synthèse
The synthesis of N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide involves several steps, including the reaction of 3-chlorobenzyl chloride with sodium cyanide to form the cyano derivative. This is then reacted with thiophene-3-carboxylic acid to form the final product. The synthesis of this compound has been reported in several scientific journals, and it has been shown to be a relatively straightforward process.
Applications De Recherche Scientifique
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in a number of different cancer cell lines. In addition, it has been shown to be effective in combination with other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)-cyanomethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-11-3-1-2-9(6-11)12(7-15)16-13(17)10-4-5-18-8-10/h1-6,8,12H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTMZHULJCXFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

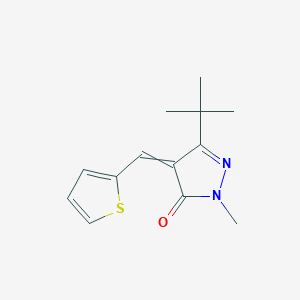
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2721584.png)
![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)
![6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2721587.png)
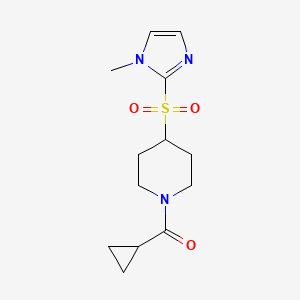
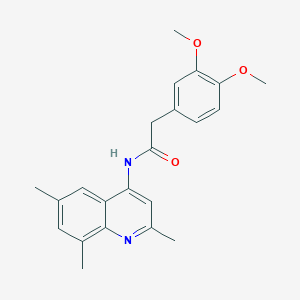
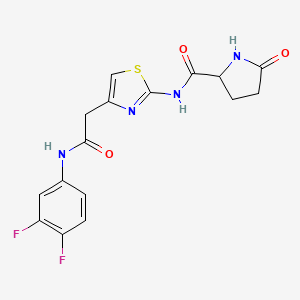
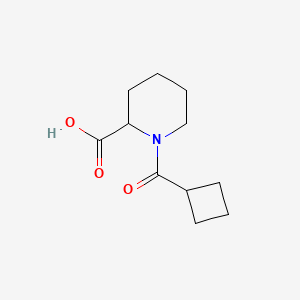
![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2721596.png)
![2-[(2,5-dichlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2721597.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2721598.png)
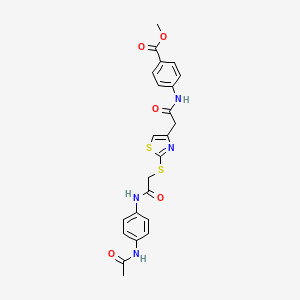
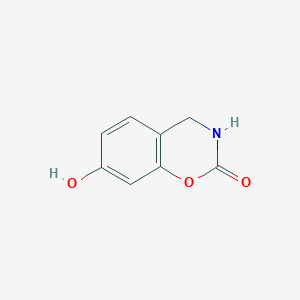
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)